L-Valyl-L-valyl-L-cysteinyl-L-lysine
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Overview
Description
L-Valyl-L-valyl-L-cysteinyl-L-lysine is a tetrapeptide composed of the amino acids valine, cysteine, and lysine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications. The unique sequence of amino acids in this compound contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, providing an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified lysine residues with acyl or alkyl groups.
Scientific Research Applications
L-Valyl-L-valyl-L-cysteinyl-L-lysine has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Valyl-L-valyl-L-cysteinyl-L-lysine depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes, receptors, and other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the lysine residue can participate in electrostatic interactions and hydrogen bonding, further affecting the peptide’s function.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-lysyl-L-cysteinylglycine: Another tetrapeptide with a similar sequence but different arrangement of amino acids.
L-Cysteine, L-cysteinyl-L-cysteinyl-L-valyl-L-valyl: A peptide with multiple cysteine and valine residues, leading to different properties and functions.
Uniqueness
L-Valyl-L-valyl-L-cysteinyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two valine residues provides hydrophobic character, while the cysteine and lysine residues offer reactive functional groups for various chemical reactions and interactions.
Properties
CAS No. |
798540-46-2 |
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Molecular Formula |
C19H37N5O5S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37N5O5S/c1-10(2)14(21)17(26)24-15(11(3)4)18(27)23-13(9-30)16(25)22-12(19(28)29)7-5-6-8-20/h10-15,30H,5-9,20-21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
IQVTXLDHRDYWSR-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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